(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazo[4,5-b]pyridine with formaldehyde in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic addition followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde or 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.
Reduction: Formation of 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylmethanol derivatives.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of c-MET kinases, which are involved in carcinogenesis . The compound’s structure allows it to bind to the active site of the target enzyme, thereby blocking its activity and disrupting the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Uniqueness
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is unique due to its specific hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-6-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-3,5,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMKCIRFGMBDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674126 | |
Record name | (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-79-1 | |
Record name | (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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